3-Acryloyl-2-oxazolidinone

説明

Overview of the Oxazolidinone Moiety in Chemical Synthesis

The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. nih.gov This structural motif is of paramount importance in asymmetric synthesis, where it frequently serves as a chiral auxiliary. wikipedia.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. wikipedia.org The effectiveness of oxazolidinones as chiral auxiliaries stems from their rigid, planar structure which provides a well-defined steric environment, influencing the approach of reagents to the reactive center. sci-hub.se

The synthetic utility of the oxazolidinone core is well-established, with numerous methods developed for its preparation, often starting from readily available amino acids. sci-hub.seresearchgate.net Its application extends to a wide range of transformations, including aldol (B89426) reactions, alkylations, and cycloadditions. wikipedia.orgsci-hub.se The ability to introduce substituents at various positions on the oxazolidinone ring allows for fine-tuning of its steric and electronic properties, further enhancing its versatility as a chiral directing group. mdpi.com

Role of the Acryloyl Group in Reactive Systems

The acryloyl group, an α,β-unsaturated carbonyl system, is a key functional group that imparts significant reactivity to the 3-acryloyl-2-oxazolidinone molecule. ontosight.ai This group acts as a powerful Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. nih.govresearchgate.net The electrophilicity of the β-carbon in the acryloyl moiety makes it susceptible to attack by soft nucleophiles such as amines, thiols, and carbanions. nih.govnih.gov

This reactivity is central to many of the applications of this compound. For instance, it participates in Diels-Alder reactions, where it acts as a dienophile, and in various cycloaddition reactions. smolecule.commdpi.com The combination of the reactive acryloyl group with the stereodirecting influence of the oxazolidinone ring enables the construction of complex, stereochemically defined molecules. nih.gov The reactivity of the acryloyl group can be modulated by the specific reaction conditions and the nature of the nucleophile, allowing for a high degree of control over the outcome of the reaction. rsc.org

Historical Context of this compound in Organic Transformations

The use of oxazolidinones as chiral auxiliaries was pioneered by David A. Evans, and their application has since become a cornerstone of modern asymmetric synthesis. wikipedia.org While the initial work focused on other N-acyl derivatives, the unique potential of N-acryloyl oxazolidinones in cycloaddition reactions soon became apparent. orgsyn.org Early studies demonstrated the ability of the oxazolidinone auxiliary to control the diastereoselectivity of Diels-Alder reactions involving this compound as the dienophile. nih.govorgsyn.org

These seminal works laid the foundation for the widespread use of this compound and its derivatives in a variety of stereoselective transformations. Researchers have since explored its utility in conjugate additions, radical reactions, and polymerizations, consistently achieving high levels of stereocontrol. acs.orgmdpi.com The predictable and reliable nature of the stereochemical outcomes has made it a favored reagent for the synthesis of complex natural products and pharmaceuticals.

Current Research Landscape and Future Prospects

The field of organic synthesis continues to evolve, and this compound remains a relevant and valuable tool. Current research often focuses on expanding its applications in novel synthetic methodologies and in the synthesis of increasingly complex target molecules. nih.gov For example, recent studies have explored its use in catalytic asymmetric reactions, where a chiral catalyst is used in conjunction with the achiral parent this compound to induce stereoselectivity. researchgate.netmdpi.com

The compound is also finding applications in polymer chemistry, where the reactive acryloyl group can be utilized for polymerization, leading to the formation of functional polymers with unique properties. ontosight.aismolecule.comacs.org The incorporation of the oxazolidinone moiety into polymer backbones can influence their thermal stability and biodegradability. smolecule.com

Future prospects for this compound are promising. Its potential as a building block in the synthesis of biologically active compounds, including novel antimicrobial agents, is an active area of investigation. ontosight.aismolecule.comnih.gov Furthermore, its role as a precursor for new functional materials and as a ligand in catalysis suggests that it will continue to be a valuable compound in various scientific disciplines. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7NO3 | |

| Molecular Weight | 141.12 g/mol | |

| CAS Number | 2043-21-2 | |

| Appearance | White to light yellow crystalline powder | fishersci.com |

| Melting Point | 83 °C | fishersci.ca |

| Boiling Point | 194.5 ± 23.0 °C (Predicted) | |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 46.6 Ų | nih.gov |

Key Research Findings on this compound

| Research Area | Key Findings |

| Asymmetric Synthesis | The oxazolidinone moiety acts as a highly effective chiral auxiliary, enabling high diastereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions. wikipedia.orgmdpi.comnih.govorgsyn.org |

| Michael Additions | The acryloyl group serves as a competent Michael acceptor, reacting with a variety of nucleophiles to form carbon-carbon and carbon-heteroatom bonds with controlled stereochemistry. nih.govrsc.org |

| Polymer Chemistry | This compound can be polymerized via free radical and other polymerization techniques to create functional polymers with potential applications in drug delivery and biomaterials. smolecule.comacs.org |

| Cycloaddition Reactions | It is a valuable dienophile in asymmetric Diels-Alder reactions and participates in [3+2] cycloadditions to form complex heterocyclic structures. smolecule.commdpi.comnih.gov |

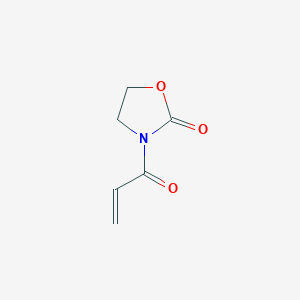

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-prop-2-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSYUPTCGGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438461 | |

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-21-2 | |

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Studies of 3 Acryloyl 2 Oxazolidinone

Radical Polymerization of 3-Acryloyl-2-oxazolidinone

Radical polymerization of this compound serves as a key method for synthesizing polymers with controlled stereochemistry. cmu.educhimia.ch The process allows for the production of polymers with varying tacticities, which in turn dictates their physical and chemical properties. wikipedia.org

Stereospecific Polymerization and Tacticity Control

Stereocontrol in the polymerization of this compound is a critical area of research, enabling the synthesis of polymers with defined arrangements of chiral centers along the macromolecular chain. chimia.chwikipedia.org This control over tacticity significantly influences the polymer's properties, such as crystallinity, solubility, and thermal stability. wikipedia.org

The homopolymerization of achiral this compound has been shown to exhibit a preference for syndiotactic (r-dyad) placement. cmu.eduacs.org This preference is notably dependent on the polymerization temperature. For instance, at a temperature of -78 °C, a meso/racemo (m/r) dyad ratio as low as 0.25 has been observed, indicating a significant syndiotactic bias. cmu.eduacs.org This translates to a racemo dyad (r) content of 76% when the polymerization is conducted in toluene (B28343) at this low temperature. nii.ac.jp

The introduction of chiral auxiliaries to the oxazolidinone ring allows for the synthesis of highly isotactic polymers. cmu.eduacs.org Chiral oxazolidinones, often referred to as Evans' auxiliaries, are instrumental in asymmetric synthesis. rsc.orgsigmaaldrich.com When N-acryloyl imides derived from chiral oxazolidinones are polymerized, the resulting copolymers can achieve a meso/racemo (m/r) dyad ratio exceeding 95:5, demonstrating a strong preference for isotactic arrangements. cmu.eduacs.org This high degree of isotacticity is achieved through a mechanism controlled by the chiral auxiliary. acs.org Specifically, conjugated chiral acryloyloxazolidinones, such as N-acryloyl-(R or S)-4-phenyl-2-oxazolidinone, can be polymerized in an isospecific manner to produce optically active, isotactic polymers. acs.org

Lewis acids play a crucial role in modulating the stereoselectivity of the radical polymerization of acrylimides bearing chiral oxazolidinones. nih.gov The presence of a Lewis acid can dramatically shift the tacticity of the resulting polymer from atactic to highly isotactic. For example, the polymerization of acrylimides with chiral oxazolidinones in the absence of a Lewis acid yields atactic polymers with a racemo diad (r) selectivity of around 80%. nih.gov However, with the addition of a Lewis acid like magnesium bromide (MgBr₂), the polymerization becomes highly isotactic, achieving over 99% meso tetrad (mmm) selectivity. nih.gov Similarly, the use of scandium triflate (Sc(OTf)₃) in the copolymerization of N-acryloyl imides derived from chiral oxazolidinones leads to the formation of highly isotactic copolymers. cmu.eduacs.org This demonstrates that the stereoselectivity can be effectively "tuned" by the presence and choice of a Lewis acid. nih.gov

Homopolymerization and Copolymerization Kinetics

The kinetics of both homopolymerization and copolymerization of this compound and its derivatives have been investigated to understand and control the polymerization process. In the homopolymerization of the parent achiral acrylamide (B121943), a temperature-dependent preference for the syndiotactic dyad is observed. cmu.edu Lewis acids are known to enhance the reactivities of monomers in both polymerization and copolymerization by increasing the electrophilicity of the monomer and the resulting radical. cmu.edu In copolymerization, this effect has been utilized to promote alternation between an electron-deficient monomer, like a complexed acrylamide, and an electron-rich monomer. cmu.edu Studies on the copolymerization of N-acryloyl imides with monomers like isobutylene (B52900) in the presence of Lewis acids have led to the preparation of alternating 1:1 copolymers. cmu.eduacs.org

Influence of Polymerization Conditions (Temperature, Solvent, Additives)

The conditions under which polymerization is carried out significantly impact the outcome.

Temperature: As previously mentioned, temperature has a pronounced effect on the tacticity of the resulting polymer. Lower temperatures, such as -78 °C, favor the formation of syndiotactic polymers in the homopolymerization of achiral this compound. cmu.eduacs.org In general, lower temperatures can slow down the polymerization process, which may allow for better control over the polymer's molecular weight and structure, while higher temperatures increase the reaction rate but risk thermal degradation. ajpojournals.org

Solvent: The choice of solvent can influence the critical solution temperature of the resulting polymers. nih.gov For example, polymerizations have been conducted in solvents like toluene. nii.ac.jp

Additives: Lewis acids are a key class of additives that dramatically influence stereocontrol. cmu.edunih.gov The addition of Lewis acids like MgBr₂ or Sc(OTf)₃ can switch the polymerization from producing atactic or syndiotactic-rich polymers to highly isotactic polymers. cmu.eduacs.orgnih.gov The coordination of the Lewis acid to the acrylimide is central to this control. researchgate.net

Data Tables

Table 1: Effect of Polymerization Conditions on Tacticity of Poly(this compound)

| Monomer | Additive | Temperature (°C) | Solvent | Predominant Tacticity | m/r Ratio | Reference |

| Achiral this compound | None | -78 | Toluene | Syndiotactic | 0.25 | cmu.eduacs.org |

| Acrylimide with Chiral Oxazolidinone | None | - | - | Atactic | r-dyad selectivity: 80% | nih.gov |

| Acrylimide with Chiral Oxazolidinone | MgBr₂ | - | - | Isotactic | >99% mmm tetrad | nih.gov |

| Chiral N-Acryloyl Oxazolidinone | Sc(OTf)₃ | - | - | Isotactic | >95:5 | cmu.eduacs.org |

Coordination Polymerization of this compound

The coordination polymerization of acryloyl monomers, including those functionalized with a chiral oxazolidinone auxiliary like N-acryloyl-(R or S)-4-phenyl-2-oxazolidinone, has been a subject of significant research. acs.orgresearchgate.net This method allows for the synthesis of highly isotactic and optically active polymers.

Zirconocenium Catalysts in Stereospecific Polymerization

Chiral ansa-zirconocenium coordination catalysts have proven effective in the isospecific polymerization of conjugated chiral acryloyloxazolidinones. acs.orgresearchgate.net Specifically, catalysts such as (R,R-, S,S-, or R,R/S,S)-[C2H4(η5-Ind)2]Zr+(THF)[OC(OiPr)=CMe2][MeB(C6F5)3]− have been utilized to polymerize N-acryloyl-(R or S)-4-phenyl-2-oxazolidinone ((R or S)-AOZ). acs.orgresearchgate.net This process yields the corresponding optically active chiral polymers, (R or S)-PAOZ, with a high degree of isotacticity. acs.orgresearchgate.net

The effectiveness of zirconocenium catalysts extends to propylene (B89431) polymerization as well, where binary systems of metallocene catalysts with differing stereospecificities can produce polypropylene (B1209903) with thermoplastic elastomeric properties. tripod.com For instance, combining an isospecific precursor like rac-ethylenebis(1-η5-indenyl)zirconium dichloride with an aspecific precursor such as ethylenebis(9-η5-fluorenyl)zirconium dichloride allows for the synthesis of polypropylenes with varying tacticities and thus, a range of mechanical properties. tripod.com

Catalyst-Site-Controlled Mechanisms

The stereospecificity of the polymerization of acryloyloxazolidinones using chiral ansa-zirconocenium catalysts is dictated by a catalyst-site-controlled mechanism. acs.orgresearchgate.net This means the chirality of the catalyst's active site is the primary factor determining the stereochemistry of the growing polymer chain. A significant consequence of this mechanism is that even the polymerization of the parent this compound, which lacks a chiral side group, can result in a polymer with nearly perfect isotacticity. acs.orgresearchgate.net

This contrasts with a chiral auxiliary-controlled mechanism, where the stereocenter on the monomer itself directs the stereochemistry of the polymerization. acs.org The catalyst-site control in this system is robust, leading to highly regular polymer microstructures.

Cationic Polymerization of Oxazolidinone-Functionalized Monomers

Cationic polymerization presents an alternative and powerful route for creating polymers from oxazolidinone-functionalized monomers, particularly vinyl monomers. acs.org This method can lead to polymers with unique helical structures and notable thermal characteristics.

Helical Conformation and Global Chirality in Polymers

A significant breakthrough has been the isospecific cationic polymerization of nonconjugated chiral vinyl oxazolidinones, such as N-vinyl-(R)-4-phenyl-2-oxazolidinone ((R)-VOZ). acs.org This polymerization, which can be initiated by Lewis and Brønsted acids like [Ph3C][B(C6F5)4] and BF3·Et2O, operates through a chiral auxiliary-controlled mechanism. acs.org

The resulting isotactic polymers from (R)-VOZ exhibit substantial chiral amplification. acs.org This is a direct result of the polymer adopting a stable, one-handed helical conformation in solution. acs.org The combination of the nearly quantitative isotactic placement of stereogenic centers in the main chain and the presence of chiral side groups in close proximity to these centers forces the polymer into a helical structure with an excess of one-handedness, thereby translating local chirality into global chirality. acs.org This phenomenon is not observed in the random-coil polymers produced from the coordination polymerization of acryloyl monomers. acs.org

Thermal Properties and Crystallinity of Resulting Polymers

The polymers obtained from the cationic polymerization of chiral vinyl oxazolidinones exhibit enhanced thermal properties and crystallinity compared to their acryloyl counterparts. acs.org The adoption of a helical conformation contributes to a more ordered and stable macromolecular structure. This increased order is reflected in higher thermal decomposition temperatures and a greater degree of crystallinity. acs.org

The degree of crystallinity is a crucial factor that influences the mechanical and thermal properties of polymers. hitachi-hightech.com For instance, in poly(2-methyl-2-oxazoline), the crystalline phase melts over a broad range (95–180 °C), and the polymer becomes amorphous upon cooling from the melt. nih.gov The thermal stability, as determined by thermogravimetric analysis, shows the onset of decomposition above 209 °C. nih.gov While specific data for poly(this compound) is not detailed in the provided context, the principles of how crystallinity affects thermal properties are broadly applicable.

Table 1: Polymerization Methods and Resulting Polymer Characteristics for Oxazolidinone-Functionalized Monomers

| Polymerization Type | Monomer Type | Catalyst/Initiator Example | Stereocontrol Mechanism | Resulting Polymer Structure | Optical Activity | Thermal Properties/Crystallinity |

| Coordination | Acryloyl | Chiral ansa-zirconocenium | Catalyst-Site-Controlled | Isotactic, Random-Coil | From chiral auxiliary only, no amplification | Lower thermal stability and crystallinity |

| Cationic | Vinyl | Lewis/Brønsted Acids | Chiral Auxiliary-Controlled | Isotactic, One-Handed Helix | Chiral amplification, global chirality | Higher thermal stability and crystallinity |

Functionalized Polymers from this compound

The presence of the oxazolidinone ring imparts unique characteristics to polymers derived from this compound. This functionality is key to designing materials for specialized fields, including biodegradable materials, thermally stable products, and various biomedical systems. researchgate.net

The design of biodegradable polymers is a significant area of materials science, aiming to reduce environmental pollution from plastic waste. nih.gov Polymers synthesized from this compound are considered candidates for creating such materials due to the presence of hydrolyzable bonds within their structure. researchgate.net The degradation of these polymers is anticipated to occur via the hydrolysis of the amide linkage connecting the oxazolidinone ring to the polymer backbone or the potential opening of the oxazolidinone ring itself.

Hydrolysis can break down the polymer into smaller, potentially non-toxic and environmentally benign molecules. This process is analogous to the degradation seen in other biodegradable polymers like poly(lactic acid) and certain poly(2-oxazoline)s, where ester or amide bonds are cleaved under physiological or environmental conditions. nih.govacs.org While the potential for biodegradability is inherent in the chemical structure of poly(this compound), detailed studies quantifying the specific rates and products of its degradation under various environmental conditions (e.g., pH, enzymatic activity) are an ongoing area of research. The ability to tailor the polymer's structure, for example by copolymerization with other monomers, could allow for precise control over the degradation profile, making these materials adaptable for specific applications where a defined functional lifetime is required. uliege.be

The thermal stability of a polymer is a critical factor for its processing and end-use applications. Research into polymers containing oxazolidinone moieties has shown that their thermal properties can be significant. For instance, studies on highly isotactic, chiral polymers derived from a related monomer, N-acryloyl-(R)-4-phenyl-2-oxazolidinone, reveal that these materials exhibit considerable thermal stability, although typically lower than that of analogous helical vinyl polymers. acs.org

Thermogravimetric analysis (TGA) is a standard method used to determine the decomposition temperature of polymers. While specific TGA data for the unsubstituted homopolymer of this compound is not widely detailed, data from related polyacrylates and poly(2-oxazoline)s provide a comparative context for their thermal behavior. For example, some polyacrylates show decomposition temperatures well above 300°C. researchgate.net The thermal stability of poly(this compound) is influenced by factors such as its molecular weight, tacticity (the stereochemical arrangement of the pendant groups), and crystallinity. acs.orgmdpi.com

Table 1: Comparative Thermal Properties of Related Polymers

| Polymer Type | Glass Transition Temp. (Tg) | 5% Mass Loss Temp. (TGA) | Reference |

|---|---|---|---|

| Poly(ethyl thioacrylate) | 12 °C | > 316 °C | researchgate.net |

| Poly(N-isopropylacrylamide) | - | ~325 °C (start of major loss) | researchgate.net |

| Poly(2-methyl-2-oxazoline) | 40-60 °C | > 209 °C | mdpi.com |

| Chiral isotactic poly(vinyl oxazolidinone)s | - | Higher than acryloyl counterparts | acs.org |

This table presents data for structurally related polymers to provide context for the expected thermal properties of poly(this compound).

Polymers derived from this compound are promising candidates for advanced drug delivery systems. google.com This potential stems from several key features of the oxazolidinone structure. The oxazolidinone ring is a known pharmacophore present in a class of antibiotics, such as linezolid, which are effective against drug-resistant bacteria. nih.gov This suggests that polymers incorporating this moiety could have inherent antimicrobial properties or be modified to act as polymeric antibiotics.

Furthermore, the polymer backbone can be engineered to function as a carrier for various therapeutic agents. acs.org Strategies include conjugating drugs to the polymer or encapsulating them within nanoparticles formed from the polymer. For instance, researchers have developed carrier-free nano-assemblies of other oxazolidinone derivatives to improve their water solubility and therapeutic efficacy. nih.gov The ability to create functional polymers that are also biocompatible and potentially biodegradable makes them highly suitable for controlled release applications, where the drug is released over a sustained period as the polymer matrix degrades. acs.org While the concept is well-supported, specific studies detailing drug loading capacities and release kinetics for homopolymers of this compound are a focus of ongoing research. nih.gov

The development of new biomedical materials for applications such as tissue engineering, medical implants, and therapeutic devices requires polymers with a unique combination of properties, including biocompatibility, biodegradability, and specific functionalities. researchgate.net Polymers based on this compound are being explored in this context. researchgate.net

The biocompatibility of related polymer systems, such as poly(2-oxazoline)s, is well-established, suggesting that poly(this compound) may also exhibit low toxicity and be well-tolerated in biological systems. google.com This is a prerequisite for any material intended for internal medical use. The potential for these polymers to be both biocompatible and biodegradable makes them attractive for creating temporary scaffolds in tissue engineering, which support cell growth and tissue regeneration before safely degrading and being absorbed by the body. acs.org Additionally, the reactive nature of the monomer allows for the synthesis of hybrid hydrogels when copolymerized with other polymers like polyethylene (B3416737) glycol (PEG), leading to materials with tunable mechanical properties suitable for applications like bioadhesives for soft tissue repair. google.com The inherent antimicrobial nature of the oxazolidinone scaffold is an additional benefit, potentially reducing the risk of device-associated infections. nih.gov

Mechanistic Investigations of Reactions Involving 3 Acryloyl 2 Oxazolidinone

Computational Modeling and Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanistic details of reactions involving 3-acryloyl-2-oxazolidinone. researchgate.net These calculations provide a molecular-level understanding of reaction pathways and the origins of stereoselectivity.

Computational studies have been instrumental in analyzing the transition states of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. For instance, in the Diels-Alder reaction between this compound and cyclopentadiene (B3395910), DFT calculations have been used to model the transition state geometries. researchgate.net These models help to explain the observed endo/exo selectivity and the influence of the chiral auxiliary on the facial selectivity of the dienophile.

Quantum-chemical calculations at the M06-2X/6-31G(d) (PCM) theoretical level have been employed to explain the reaction course and the nature of transition states in the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides to alkenes. mdpi.com These calculations can suggest the relative stability of different isomeric products by comparing the energies of the corresponding transition states. mdpi.com For example, in the reaction with 3-nitroprop-1-ene, DFT calculations indicated the higher stability of the 5-nitromethyl isomer over the 4-nitromethyl isomer. mdpi.com

Computational modeling has proven successful in predicting the stereochemical outcomes of reactions involving this compound. DFT calculations have been used to accurately reproduce the experimentally observed sense of stereoinduction and enantiomeric ratios in Diels-Alder reactions catalyzed by chiral Lewis acids. researchgate.net By calculating the energies of the different possible transition states leading to various stereoisomers, the most favorable reaction pathway and the major product can be predicted.

In the context of Michael addition reactions, computational models can rationalize the observed diastereo- and enantioselectivity. nii.ac.jp For example, in the reaction of 2-silyloxypyrroles with this compound catalyzed by a chiral Sc(III) complex, computational studies can help to build a stereochemical model that explains the observed enantioselectivity of up to 82% ee. nii.ac.jp Similarly, in Lewis acid-catalyzed aldol (B89426) reactions, computational models have been proposed to explain the high levels of diastereoselectivity and enantioselectivity observed. researchgate.net

Substituents on the oxazolidinone ring play a critical role in determining the stereochemical outcome. Computational modeling can quantify the steric and electronic effects of these substituents. For instance, bulky groups like cyclohexyl can restrict rotational freedom, leading to increased anti:syn selectivity, while electron-withdrawing groups such as phenyl can stabilize transition states, thereby enhancing enantioselectivity.

The chiral auxiliary, typically an oxazolidinone ring with a substituent at the 4-position, is central to inducing stereoselectivity. Computational models are crucial for understanding the mechanism of chiral induction. These models illustrate how the chiral auxiliary, in concert with a Lewis acid, creates a sterically and electronically biased environment that directs the approach of the incoming reagent to one face of the acryloyl double bond.

The coordination of a Lewis acid to the carbonyl groups of this compound is a key step. Computational studies show that Lewis acids can coordinate in a bidentate fashion to both the acryloyl and the oxazolidinone carbonyl oxygens, leading to a more rigid and predictable transition state. scielo.br The substituent on the chiral auxiliary then shields one face of the dienophile, forcing the diene to attack from the less hindered face. scielo.br

For example, in Diels-Alder reactions catalyzed by chiral aluminum catalysts, the (S,S)-diazaaluminolide catalyst coordinates to the 3-acryloyl-1,3-oxazolidin-2-one, and the resulting complex directs the approach of cyclopentadiene to achieve high enantioselectivity (97:3). scielo.br

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR, X-ray)

Spectroscopic techniques are vital for identifying and characterizing transient species formed during a reaction. NMR spectroscopy and X-ray crystallography provide direct evidence for the structure of reaction intermediates and Lewis acid-substrate complexes. researchgate.net

¹H and ¹³C NMR spectroscopy have been used to study the interaction between lanthanide complexes and substrates, providing insights into the nature of the activated substrate-catalyst complex. researchgate.net For instance, in the reaction of N-Boc-2-silyloxypyrroles with this compound, NMR studies can help to elucidate the structure of the Lewis acid-substrate complex and rationalize the role of substituents. researchgate.net In some cases, ¹H-NMR has been used to observe the formation of new signals upon the addition of a Lewis acid like Eu(fod)₃, suggesting a specific binding mode of the substrate to the metal center. chemrxiv.org

X-ray crystallography provides definitive structural information. The crystal structures of chiral catalysts, such as bis(oxazoline)-Cu(II) complexes, have been obtained to support proposed transition-state models. researchgate.net Furthermore, X-ray analysis of cycloadducts can confirm the stereochemical outcome of a reaction, as seen in the diastereoselective 1,3-dipolar cycloaddition of N,N'-cyclic azomethine imines. mdpi.com The combination of X-ray diffraction, solid-state NMR spectroscopy, and computational chemistry, often termed NMR crystallography, offers a powerful approach to determine the three-dimensional, chemically-detailed structure of enzyme-bound intermediates and other complex systems. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By monitoring the concentration of reactants, intermediates, and products over time, the reaction mechanism can be further elucidated.

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the determination of reaction kinetics and the observation of intermediates. magritek.com For example, in the Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene, kinetic experiments can quantify the effect of Lewis acid concentration on the reaction rate and yield. nih.gov

Kinetic studies have also been employed to understand the role of product inhibition in the course of a reaction. researchgate.net In some catalytic cycles, the product can bind to the catalyst, slowing down the reaction rate. By studying the reaction kinetics, the extent of product inhibition can be quantified, which is crucial for optimizing reaction conditions.

Elucidation of Lewis Acid-Substrate Interactions

The interaction between the Lewis acid and this compound is fundamental to many of its stereoselective reactions. Understanding this interaction is key to rationalizing and predicting the stereochemical outcome.

Lewis acids coordinate to the carbonyl oxygen atoms of the substrate, which activates the α,β-unsaturated system towards nucleophilic attack. scielo.br Computational and spectroscopic studies have shown that the Lewis acid can coordinate in a monodentate or bidentate fashion. scielo.br The mode of coordination influences the conformation of the substrate and, consequently, the stereoselectivity of the reaction.

Several Lewis acids have been investigated for their effectiveness in promoting reactions with this compound. A study on the Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole found that Sc(OTf)₃ was the most effective catalyst among several Lewis acids tested. nii.ac.jp The choice of Lewis acid can significantly impact the reaction yield and stereoselectivity. For example, in the Diels-Alder reaction of a chiral 3-(acyloxy)acryloyl oxazolidinone, diethylaluminum chloride provided the desired endo product with excellent diastereoselectivity. nih.gov

The interaction between the Lewis acid and the chiral auxiliary is crucial for asymmetric induction. The combination of a chiral ligand and a Lewis acid can create a chiral environment that directs the reaction pathway. For instance, a chiral Sc(III) catalyst, prepared from 2,6-bis[(4S)-4-isopropyl-2-oxazolin-2-yl]pyridine and Sc(OTf)₃, has been shown to induce good enantioselectivity (up to 82% ee) in the Michael addition reaction. nii.ac.jp

Table of Lewis Acids and Their Effects in Reactions with this compound Derivatives

| Lewis Acid | Reaction Type | Substrate(s) | Observations | Yield | Diastereoselectivity/Enantioselectivity |

|---|---|---|---|---|---|

| Sc(OTf)₃ | Michael Addition | N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole, this compound | Most effective catalyst tested. nii.ac.jp | 77-80% nii.ac.jp | Up to 82% ee with chiral Sc(III) catalyst. nii.ac.jp |

| Et₂AlCl | Diels-Alder | 3-(4-methoxybenzoyl)acryloyl oxazolidinone, Cyclopentadiene | Provided desired endo product with excellent diastereoselectivity. nih.gov | Up to 98% nih.gov | Excellent endo-diastereoselectivity. nih.gov |

| Mg(OTf)₂/L₄ and B(C₆F₅)₃ | C-H Functionalization | Amines | Effective for hindered substrates. | >95% | e.r. up to 98:2. |

| ZnCl₂ | Michael Addition | N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole, this compound | Stoichiometric amount needed for good yield. nii.ac.jp | 47% (stoichiometric) nii.ac.jp | Not reported. |

Investigation of Hydrogen-Bonding Interactions in Polymerization

The stereochemical outcome of the radical polymerization of N-substituted acrylamides, including this compound, is profoundly influenced by non-covalent interactions, with hydrogen bonding playing a critical mechanistic role. The ability of the amide group to act as a hydrogen bond acceptor, and in some cases a donor, allows for the formation of organized structures between monomers, solvents, and additives. These interactions can control the conformation of the propagating radical and the trajectory of the incoming monomer, thereby dictating the tacticity of the resulting polymer. Mechanistic investigations have explored how both intermolecular and intramolecular hydrogen bonds can be harnessed to direct the stereoselectivity of the polymerization process.

Research has shown that the polymerization of N-acryloyl imides, such as those derived from oxazolidinones, can be controlled using additives that coordinate to the monomer. researchgate.netacs.org While many studies focus on Lewis acids, the principles extend to strong hydrogen-bond-donating species. researchgate.net The coordination of an additive to the carbonyl oxygen atoms of the oxazolidinone and acryloyl moieties can lock the conformation of the monomer and the propagating chain end. This creates a sterically defined environment that favors a specific facial approach of the next monomer unit, leading to a highly controlled stereochemical addition. For instance, the complexation of Lewis acids with chiral N-acryloyl oxazolidinones has been shown to produce highly isotactic copolymers. researchgate.netacs.orgresearchgate.net This templating effect is crucial for achieving stereocontrol.

Beyond the use of coordinating additives, the solvent environment and the potential for monomer self-association via hydrogen bonding are key factors. researchgate.net In weakly interacting or non-polar solvents, N-substituted acrylamide (B121943) monomers can form self-associates through hydrogen bonds between the amide groups. researchgate.net These organized monomer assemblies can act as a template, pre-arranging the monomers for a specific stereochemical pathway during polymerization.

Conversely, polar protic solvents can disrupt these self-associations by forming hydrogen bonds with the monomer molecules. researchgate.net This solvent interaction can either lead to a different organized structure or result in a less ordered state, thereby altering the stereochemical preference of the polymerization. Studies on N-isopropylacrylamide (NIPAAm), a structurally related monomer, have demonstrated a clear correlation between solvent polarity and the syndiotacticity of the resulting polymer, highlighting the disruptive effect of proton-donating solvents on the monomer's pre-organized structures. researchgate.net The homopolymerization of achiral this compound also shows a temperature-dependent preference for the formation of syndiotactic dyads, suggesting that weaker, transient interactions influence the transition state of propagation. acs.orgcmu.edu

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for investigating these hydrogen-bonding interactions. researchgate.netsapub.orgscielo.br FTIR can detect shifts in the stretching frequencies of the carbonyl (C=O) and N-H groups upon hydrogen bond formation. researchgate.net NMR analysis, particularly of the resulting polymers, allows for the quantification of stereoregularity, providing insight into the mechanistic influence of the hydrogen-bonding environment during polymerization. researchgate.netacs.orgcmu.edu

Research Findings on the Influence of Reaction Conditions on Polyacrylamide Tacticity

The table below summarizes experimental findings on how different reaction parameters, primarily driven by hydrogen-bonding effects or complexation, influence the stereochemical outcome (tacticity) of the polymerization of N-substituted acrylamides.

{{#each data}} {{/each}}| Monomer | Condition | Solvent | Resulting Tacticity (m/r ratio) | Postulated Mechanism | Reference |

|---|---|---|---|---|---|

| {{Monomer}} | {{Condition}} | {{Solvent}} | {{Resulting_Tacticity}} | {{Postulated_Mechanism}} | {{Reference}} |

Table of Mentioned Chemical Compounds

{{#each compounds}} {{/each}}| Compound Name | Role/Context |

|---|---|

| {{Name}} | {{Role}} |

Advanced Synthetic Methodologies for the Preparation of 3 Acryloyl 2 Oxazolidinone Derivatives

Enantioselective Synthesis of Chiral Oxazolidinones

The stereochemistry of the final product often relies on the chirality of the oxazolidinone ring. These chiral auxiliaries are frequently derived from readily available natural amino acids. rsc.org The most prominent among these are the Evans auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgnumberanalytics.com

The general process involves three key steps: covalent attachment of the chiral auxiliary to the substrate, the diastereoselective reaction, and the subsequent removal and recovery of the auxiliary. numberanalytics.comyork.ac.uk The effectiveness of these auxiliaries stems from their ability to create a rigid and sterically defined environment, forcing reactions to proceed with a high degree of facial selectivity. numberanalytics.com For instance, N-acylated Evans oxazolidinones are widely used for stereoselective α-alkylation and aldol (B89426) reactions. rsc.orgsantiago-lab.com

Commonly used chiral auxiliaries are typically prepared from chiral natural amino acids. rsc.org An alternative to stoichiometric chiral auxiliaries is the use of catalytic asymmetric synthesis. One such method is the asymmetric hydrogenation of prochiral 2-oxazolones using transition metal catalysts, which offers a more atom-economical route to enantiomerically pure chiral 2-oxazolidinones. nih.gov

| Chiral Auxiliary Type | Common Precursor | Key Applications |

| Evans' Oxazolidinones | α-Amino acids (e.g., Valine, Phenylalanine) | Asymmetric aldol reactions, alkylations, Diels-Alder reactions rsc.orgnumberanalytics.comsantiago-lab.com |

| Oppolzer's Camphorsultam | Camphor | Asymmetric alkylations, aldol reactions numberanalytics.com |

| Myers' Pseudoephedrine | Pseudoephedrine | Asymmetric alkylations numberanalytics.com |

| Sulfur-based Auxiliaries | Phenylglycine | Acetate aldol reactions, Michael additions scielo.org.mx |

Derivatization Strategies of the Oxazolidinone Ring System

Modification of the oxazolidinone ring itself provides access to a diverse library of chiral synthons with tailored properties. A key challenge in creating new derivatives is often the formation of the oxazolidinone ring. nih.gov Various strategies have been developed to functionalize the core structure.

One common approach is the N-arylation of 2-oxazolidinones with aryl bromides, a reaction that can be effectively catalyzed by palladium complexes. organic-chemistry.org The success of this transformation is highly dependent on the choice of ligands, bases, and solvents. organic-chemistry.org Another strategy involves a sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides, which tolerates a range of functional groups.

Furthermore, derivatization can be performed on a pre-existing oxazolidinone ring, avoiding the use of hazardous reagents like phosgene. researchgate.net This allows for the synthesis of N-alkylated derivatives, which have been explored for various applications. researchgate.net The ability to modify the substituents on the oxazolidinone ring, particularly at the 4 and 5 positions, is crucial for fine-tuning the steric and electronic properties of the chiral auxiliary to achieve optimal stereoselectivity in subsequent reactions. wikipedia.org

| Derivatization Strategy | Reagents/Catalysts | Type of Modification | Source |

| N-Arylation | Aryl bromides, Palladium catalyst, Phosphine ligand, Base | Attaches an aryl group to the nitrogen atom | organic-chemistry.org |

| N-Arylation | Aryl iodides, Copper catalyst | Attaches an aryl group to the nitrogen atom | |

| N-Alkylation | Alkyl halides | Attaches an alkyl group to the nitrogen atom | researchgate.net |

| Ring Formation | Urea, Ethanolamine, Microwave irradiation | Forms the oxazolidinone ring from acyclic precursors | organic-chemistry.org |

Acryloyl Group Functionalization and Modification

The acryloyl group of 3-acryloyl-2-oxazolidinone is a versatile Michael acceptor and dienophile, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. smolecule.com These reactions often proceed with high diastereoselectivity due to the directing influence of the chiral oxazolidinone auxiliary.

Diels-Alder Reactions: Chiral this compound derivatives are excellent dienophiles in asymmetric Diels-Alder reactions. nih.gov For example, the Lewis acid-promoted reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene (B3395910) can produce highly functionalized cycloadducts with excellent diastereoselectivity. nih.govrsc.org The stereochemical outcome is rationalized by a bidentate chelation model where the Lewis acid coordinates to both carbonyl groups, leading to a conformationally rigid structure that directs the approach of the diene. nih.gov

Michael Additions: The electron-deficient double bond readily participates in conjugate addition reactions. Lewis acids like Scandium(III) triflate have been shown to effectively catalyze the Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to this compound. researchgate.net Asymmetric versions of this reaction can be achieved with good enantioselectivity using chiral scandium(III) catalysts. researchgate.net

1,3-Dipolar Cycloadditions: These reactions provide access to five-membered heterocyclic rings. The reaction of 2-benzopyrylium-4-olates with this compound, catalyzed by chiral rare earth metal complexes, can yield cycloadducts with high enantioselectivity. acs.org Similarly, Ni(II)-catalyzed asymmetric [3+2] cycloadditions of N,N'-cyclic azomethine imines proceed with high stereocontrol. mdpi.com

C–H Functionalization: In a novel approach, the acryloyl group can act as an electrophilic partner in the C–H functionalization of amines. nih.gov This reaction, mediated by the cooperative action of chiral and achiral Lewis acid catalysts, allows for the direct formation of a C-C bond at the β-position of the acryloyl moiety with high stereoselectivity. nih.gov The steric hindrance of the oxazolidinone substituent is critical for suppressing competing racemic background reactions. nih.gov

| Reaction Type | Key Reagents/Catalysts | Outcome | Source(s) |

| Diels-Alder Reaction | Cyclopentadiene, Diethylaluminum chloride (Et₂AlCl) | endo-cycloadduct with high diastereoselectivity | nih.govrsc.orgrsc.org |

| Michael Addition | N-Boc-2-silyloxypyrroles, Sc(OTf)₃ | Pyrrolidine-substituted product | researchgate.net |

| 1,3-Dipolar Cycloaddition | 2-Benzopyrylium-4-olates, Chiral Yb(III) or Sc(III) complexes | Heterocyclic cycloadducts with high enantioselectivity | acs.org |

| 1,3-Dipolar Cycloaddition | N,N'-cyclic azomethine imines, Ni(II) complexes | Enantiopure pyrazolidine (B1218672) derivatives | mdpi.com |

| C-H Functionalization | N-arylpyrrolidine, B(C₆F₅)₃, Mg(OTf)₂/PyBOX ligand | β-aminated product with high enantiomeric ratio | nih.gov |

Multigram Scale Synthesis and Optimization

Translating these synthetic methodologies to a larger, industrially relevant scale presents unique challenges. Optimization is required to ensure safety, cost-effectiveness, and consistent product quality.

Research has demonstrated the feasibility of scaling up certain reactions. For instance, the asymmetric Diels-Alder reaction between a 3-(acyloxy)acryloyl oxazolidinone derivative and cyclopentadiene has been successfully performed on a multigram scale, providing the desired cycloadduct in high yield and diastereoselectivity. nih.govrsc.orgresearchgate.net This scalability is crucial for applications where significant quantities of the chiral product are needed, such as in the synthesis of active pharmaceutical ingredients. nih.gov

A critical, and often hazardous, step in using Evans auxiliaries on a large scale is the cleavage of the auxiliary from the product. acs.org The common method using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) was found to generate a stoichiometric amount of oxygen gas. acs.org This discovery is a significant safety concern, as it can create a flammable and pressurized atmosphere in a reactor. Understanding this phenomenon allows for the implementation of engineering controls and modified procedures to safely execute this cleavage on a multigram or kilogram scale. acs.org

| Challenge | Optimization Strategy/Solution | Significance | Source(s) |

| Scalability | Successful multigram scale Diels-Alder reaction | Demonstrates feasibility for producing larger quantities of chiral building blocks. | nih.govrsc.orgresearchgate.net |

| Process Efficiency | Step-economical construction of the oxazolidinone ring | Increases overall yield and reduces manufacturing costs. | acs.org |

| Safety of Auxiliary Cleavage | Identification of oxygen gas evolution from LiOH/H₂O₂ cleavage | Allows for implementation of safety protocols for large-scale reactions. | acs.org |

| Product Purity | Controlled crystallization | Delivers final product with a defined particle-size distribution suitable for further use. | acs.org |

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The utility of 3-acryloyl-2-oxazolidinone and its derivatives as powerful dienophiles in asymmetric Diels-Alder reactions is a key area of research. These reactions are critical for synthesizing complex, stereochemically defined molecules, such as intermediates for potent HIV-1 protease inhibitors. nih.govmdpi.com The primary focus is on developing novel catalytic systems that offer high diastereoselectivity and enantioselectivity under mild conditions.

Recent investigations have successfully employed Lewis acids to promote these transformations. For instance, the reaction between chiral 3-(acyloxy)acryloyl oxazolidinones and cyclopentadiene (B3395910) has been extensively studied with various Lewis-acid catalysts. nih.gov Among those surveyed, diethylaluminum chloride (Et₂AlCl) has proven particularly effective, providing the desired endo product with excellent diastereoselectivity. mdpi.comsmolecule.com The stereochemical outcome is often rationalized by the bidentate chelation of the Lewis acid to the carbonyl groups of the acryloyl oxazolidinone, which creates a rigid, organized transition state that directs the approach of the diene. smolecule.com

Future research is moving towards heterogeneous and recyclable catalytic systems to improve the sustainability of these processes. nih.gov The use of continuous flow reactors with immobilized catalysts is a promising approach. nih.gov This methodology not only facilitates catalyst separation and reuse but also allows for better process control and scalability. nih.gov Furthermore, the development of novel organocatalysts, such as superbasic bifunctional peptidyl guanidines, represents a new frontier, offering metal-free alternatives for asymmetric transformations.

A summary of Lewis acids used in the Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinone derivatives is presented below.

| Catalyst | Dienophile Derivative | Diastereoselectivity (endo:exo) | Yield | Reference |

| Diethylaluminum chloride (Et₂AlCl) | 3-(4-methoxybenzoyl)acryloyl oxazolidinone | >99:1 | 70% | nih.govsmolecule.com |

| Ytterbium triflate (Yb(OTf)₃) | 3-(acetoxy)acryloyl oxazolidinone | No reaction | 0% | smolecule.com |

Development of this compound-Based Functional Materials

Polymers derived from this compound are gaining attention for their potential in creating advanced functional materials, particularly for biomedical applications. smolecule.com The presence of the chiral oxazolidinone ring in the polymer structure can impart unique properties such as biodegradability, thermal stability, and specific functionalities, making these polymers promising candidates for drug delivery systems, biomaterials, and smart textiles. smolecule.com

While direct studies on functional polymers from solely this compound are emerging, research on analogous N-acryloyl systems provides insight into their potential. For example, polymers based on N-acryloyl amino acids and other acrylamide (B121943) derivatives exhibit stimuli-responsive behavior. rsc.orgresearchgate.net These "smart" polymers can undergo conformational or solubility changes in response to external triggers like pH, temperature, or ionic strength. researchgate.netrsc.org This responsiveness is highly desirable for applications such as on-demand drug delivery, where the therapeutic agent is released at a specific site in response to a physiological stimulus. rsc.org

Future development in this area will likely focus on:

Stimuli-Responsive Hydrogels: Creating crosslinked networks that can swell or shrink in response to environmental cues, enabling their use as sensors, actuators, or controlled-release matrices.

Mucoadhesive Materials: Modifying polymers with acryloyl groups can enhance their adhesion to mucosal surfaces, which is beneficial for targeted drug delivery via nasal or ocular routes.

Tissue Engineering Scaffolds: Leveraging the biocompatibility and biodegradability of the polymer backbone to create scaffolds that support cell growth and tissue regeneration. nih.gov

The polymerization of this compound can be achieved through various methods, including free-radical polymerization and controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), which allows for the synthesis of well-defined polymer architectures. smolecule.comrsc.org

Advanced Characterization Techniques for Polymer Stereoregularity

The stereochemistry, or tacticity, of polymers derived from this compound is crucial as it dictates their physical and material properties, including crystallinity and thermal behavior. Consequently, advanced analytical techniques are essential for accurately characterizing the stereoregularity of these chiral polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. High-resolution 1D and 2D NMR techniques allow for the detailed analysis of the polymer microstructure. rsc.org By examining the chemical shifts of the polymer backbone, particularly the methine and methylene carbons, researchers can quantify the relative amounts of different stereochemical arrangements, known as diads, triads, and tetrads. researchgate.net

The key stereochemical sequences and their NMR designations are outlined in the table below.

| Sequence | Name | Description | NMR Designation |

| Dyad | meso | Two adjacent chiral centers have the same stereochemistry. | m |

| Dyad | racemo | Two adjacent chiral centers have opposite stereochemistry. | r |

| Triad | Isotactic | Three consecutive chiral centers have the same stereochemistry. | mm |

| Triad | Syndiotactic | Three consecutive chiral centers have alternating stereochemistry. | rr |

| Triad | Heterotactic | A central chiral center is flanked by two centers of opposite configuration. | mr |

Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are used to resolve overlapping signals in the 1D spectrum, providing a more precise assignment of these sequences. researchgate.net The relative intensities of the m and r signals in the NMR spectrum can be used to calculate the probability of meso-addition (Pm), which indicates the degree of isotacticity in the polymer chain. researchgate.net This detailed microstructural information is vital for establishing structure-property relationships and optimizing polymerization conditions to achieve desired material characteristics.

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of this compound to minimize environmental impact and enhance sustainability. Research in this area focuses on several key aspects, from the synthesis of the foundational oxazolidinone ring to the polymerization processes.

A significant advancement is the use of carbon dioxide (CO₂) as a cheap, abundant, and non-toxic C1 source for synthesizing the 2-oxazolidinone scaffold. This approach often employs halide-free, organocatalytic continuous flow systems. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a stable and highly recyclable catalyst for the conversion of epoxy amines into 2-oxazolidinones, showcasing a resource-efficient pathway.

Further green chemistry strategies being explored include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or supercritical fluids in both monomer synthesis and polymerization.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

By adopting these green chemistry principles, the entire lifecycle of this compound and its derived materials can be made more environmentally sustainable, from initial synthesis to final application.

Q & A

What structural features of 3-acryloyl-2-oxazolidinone make it a valuable reagent in asymmetric synthesis?

Answer:

this compound combines an electron-deficient acryloyl group and a rigid oxazolidinone ring, enabling dual functionality. The acryloyl group acts as a dienophile in cycloadditions (e.g., Diels-Alder), while the oxazolidinone ring provides stereochemical control through coordination with chiral Lewis acids like Ni(II)-binaphthyldiimine. This coordination stabilizes transition states, enhancing enantioselectivity in asymmetric reactions .

Key Features:

- Electrophilic Acryloyl Group: Reacts with dienes/dipoles to form stereochemically complex products.

- Chiral Auxiliary Potential: The oxazolidinone ring directs face-selective interactions with catalysts.

- Lewis Acid Coordination: Facilitates high enantiomeric excess (e.g., >90% ee with Ni(II) catalysts) .

How does this compound function as a dienophile in Diels-Alder reactions, and what factors influence reaction stereoselectivity?

Answer:

As a dienophile, this compound participates in Diels-Alder reactions via its acryloyl moiety, forming six-membered cycloadducts. Stereoselectivity is governed by:

- Catalyst Design: Chiral Lewis acids (e.g., Ni(II)-binaphthyldiimine) coordinate to the oxazolidinone carbonyl, inducing facial bias.

- Substrate Orientation: Electron-withdrawing groups on the diene/dienophile enhance reactivity and regioselectivity.

- Reaction Conditions: Solvent polarity and temperature modulate transition-state stabilization.

Example Data:

| Catalyst System | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Ni(II)-binaphthyldiimine | 95:5 (trans:cis) | 92% (trans) | |

| Sc(III)-Pybox | 80:20 (trans:cis) | 85% (trans) |

What strategies resolve contradictions in enantioselectivity outcomes when using different chiral catalysts?

Answer:

Discrepancies in enantioselectivity arise from variations in catalyst-substrate interactions. Methodological solutions include:

- Ligand Screening: Testing diverse ligands (e.g., bis(oxazolines) vs. binaphthyldiimines) to optimize steric/electronic effects.

- Computational Modeling: Density functional theory (DFT) studies predict transition-state geometries and explain selectivity trends .

- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance Lewis acid-substrate coordination, improving reproducibility .

How do computational studies contribute to understanding reaction mechanisms involving this compound?

Answer:

DFT calculations elucidate:

- Transition-State Geometry: Orbital interactions (HOMO-LUMO overlap) in Diels-Alder reactions.

- Catalyst-Substrate Binding Modes: Coordination sites and non-covalent interactions (e.g., hydrogen bonding).

- Enantioselectivity Origins: Energy differences between competing diastereomeric pathways .

Example Insight:

DFT analysis of Ni(II)-catalyzed reactions revealed that steric hindrance from the binaphthyldiimine ligand enforces a trans-cycloadduct configuration .

What methodological considerations are critical when evaluating the antiviral activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values against HIV-1 protease using fluorogenic substrates (e.g., FRET-based assays) .

- Cell-Based Models: Assess viral replication inhibition in T-cell lines (e.g., MT-4 cells) via p24 antigen quantification.

- Toxicology Profiling: Monitor hepatotoxicity (ALT/AST levels) and myelosuppression in rodent models at varying doses (e.g., 10–100 mg/kg) .

How does the reactivity of this compound differ from simpler oxazolidinones in nucleophilic substitutions?

Answer:

The acryloyl group enhances electrophilicity, enabling faster nucleophilic attacks compared to 2-oxazolidinone. For example:

- Nucleophilic Substitution: Acryloyl-activated carbonyls react with amines/thiols under milder conditions (room temperature vs. reflux).

- Leaving Group Efficiency: The oxazolidinone ring stabilizes transition states, reducing activation energy .

How does Lewis acid choice impact enantioselectivity in 1,3-dipolar cycloadditions?

Answer:

- Ni(II) Complexes: Favor trans-selectivity in azomethine imine cycloadditions via rigid transition-state coordination.

- Sc(III)-Pybox: Enhances dipole-LUMO interactions, improving reaction rates and stereocontrol .

Key Finding:

Cu(OTf)₂ in THF achieves 85% ee for trans-cycloadducts with azomethine imines, attributed to optimal Lewis acidity and solvent polarity .

What analytical techniques are effective for characterizing cycloadducts?

Answer:

- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA).

- X-ray Crystallography: Confirms absolute configuration of crystalline products.

- NMR Spectroscopy: NOE correlations and coupling constants determine diastereomer ratios .

How can stability challenges of this compound be addressed in storage or reactions?

Answer:

- Storage: Maintain at 0–10°C under inert atmosphere (Ar/N₂) to prevent hydrolysis/oxidation .

- Reaction Handling: Use freshly distilled solvents (e.g., CH₂Cl₂) and avoid prolonged exposure to light/heat.

- Stabilizers: Add radical inhibitors (e.g., BHT) in polymerization-prone reactions .

What metabolic pathways influence the pharmacokinetics of this compound derivatives?

Answer:

- Phase I Metabolism: Cytochrome P450-mediated oxidation generates hydroxylated metabolites.

- Phase II Conjugation: Glucuronidation increases water solubility for renal excretion.

- Toxicity Pathways: High doses induce CYP3A4-mediated hepatotoxic intermediates, necessitating dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。